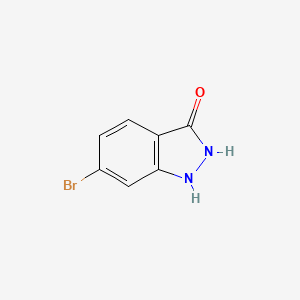

6-Bromo-1H-indazol-3-ol

描述

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. They are fundamental building blocks in medicinal chemistry, with a remarkable prevalence in pharmaceuticals. msesupplies.comrsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, approximately 59% to 85% of small-molecule drugs, incorporate at least one nitrogen heterocycle in their structure. msesupplies.comrsc.orgou.edu This prevalence is attributed to their ability to form crucial interactions, such as hydrogen bonds, with biological targets like proteins and nucleic acids. rsc.org The structural diversity of these compounds allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for therapeutic efficacy. prezi.com

Historical Context and Evolution of Indazole Chemistry

The history of indazole chemistry dates back to the 19th century, with Emil Fischer first describing the indazole structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netjmchemsci.com Early work, such as the heating of ortho-hydrazine cinnamic acid to form indazolone, laid the groundwork for future explorations. researchgate.net Over the decades, research into indazoles has expanded significantly, driven by their diverse biological activities. nih.govtaylorandfrancis.com While indazoles are relatively rare in nature, with a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being notable examples, synthetic indazole derivatives have become a major focus of medicinal chemistry research. wikipedia.org The development of new synthetic methodologies has been crucial in advancing the field, enabling the creation of a wide array of substituted indazoles for various research applications. researchgate.net

Unique Structural Features and Tautomerism of Indazoles

Table 1: Tautomeric Forms of Indazole

| Tautomer | Structure | Stability |

| 1H-Indazole | A bicyclic aromatic heterocycle with the hydrogen atom on the nitrogen at position 1. | Generally the most stable tautomer. nih.govresearchgate.net |

| 2H-Indazole | A bicyclic aromatic heterocycle with the hydrogen atom on the nitrogen at position 2. | Less stable than the 1H-tautomer. nih.govresearchgate.net |

| 3H-Indazole | A non-aromatic bicyclic heterocycle with the hydrogen atom on the nitrogen at position 3. | The least common and generally least stable tautomer. jmchemsci.com |

Overview of 6-Bromo-1H-indazol-3-ol's Position within Indazole Derivatives Research

This compound is a specific derivative of the indazole scaffold, characterized by a bromine atom at the 6-position and a hydroxyl group at the 3-position. ontosight.ai Its molecular formula is C7H5BrN2O, and it has a molecular weight of approximately 213.03 g/mol . ontosight.aisigmaaldrich.com This compound serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential biological activities. smolecule.comresearchgate.net The presence of the bromine atom and the hydroxyl group provides reactive sites for further chemical modifications, allowing for the creation of a library of derivatives for screening in various biological assays. smolecule.com Research on 6-bromo-1H-indazole derivatives has explored their potential in areas such as anticancer and antimicrobial applications. researchgate.net

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 885521-92-6 ontosight.ai |

| Molecular Formula | C7H5BrN2O ontosight.ai |

| Molecular Weight | 213.03 g/mol sigmaaldrich.com |

| InChI Key | JUWHHOSUZDEEQQ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWHHOSUZDEEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646270 | |

| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-92-6 | |

| Record name | 6-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1h Indazol 3 Ol and Its Derivatives

Strategies for the Synthesis of 6-Bromo-1H-indazol-3-ol

The construction of the this compound core primarily relies on the formation of the pyrazole (B372694) ring fused to a brominated benzene (B151609) ring. Key strategies involve intramolecular cyclization of appropriately substituted benzene precursors.

Cyclization Reactions for 1H-Indazol-3-ol Formation

A common and effective method for the synthesis of 1H-indazol-3-ols involves the cyclization of 2-aminobenzoic acid derivatives. In the case of this compound, the synthesis can be envisioned to start from 2-amino-4-bromobenzoic acid.

This synthetic approach typically involves a multi-step process:

Esterification: The carboxylic acid group of 2-amino-4-bromobenzoic acid is first converted to an ester, commonly a methyl or ethyl ester, to increase its reactivity in the subsequent step. This reaction is usually carried out using an alcohol in the presence of an acid catalyst.

Hydrazinolysis: The resulting ester, Methyl 2-amino-4-bromobenzoate, is then treated with hydrazine hydrate (N₂H₄·H₂O). This reaction converts the ester group into a hydrazide functionality, forming 2-amino-4-bromobenzohydrazide.

Intramolecular Cyclization: The final step involves the intramolecular cyclization of the 2-aminobenzohydrazide derivative. This cyclization can be promoted by heating or by using a suitable acidic or basic catalyst. The amino group attacks the carbonyl carbon of the hydrazide, leading to the formation of the pyrazole ring and yielding this compound.

While specific reaction conditions and yields for this exact transformation are not extensively detailed in publicly available literature, this general strategy is a well-established method for the synthesis of various substituted 1H-indazol-3-ols.

Derivatization from Precursors such as Methyl 2-amino-4-bromobenzoate

As outlined in the previous section, Methyl 2-amino-4-bromobenzoate is a key intermediate in the synthesis of this compound. The conversion of this precursor to the final product hinges on the successful hydrazinolysis and subsequent cyclization. The efficiency of the cyclization step can be influenced by various factors, including the reaction temperature, the choice of solvent, and the presence of catalysts.

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic organic chemistry offers a range of powerful tools for the construction and functionalization of heterocyclic compounds like this compound. These advanced methodologies enable the synthesis of diverse analogs with tailored properties.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

One of the most prominent advanced synthetic approaches for generating derivatives of 6-Bromo-1H-indazole involves 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". This strategy is particularly useful for attaching various functional groups to the indazole core, often via a triazole linker.

A notable example is the synthesis of novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold. In this approach, the synthesis begins with the propargylation of 6-bromo-1H-indazole to introduce an alkyne functionality. Separately, a series of 2-azido-N-arylacetamide derivatives are prepared. The key 1,3-dipolar cycloaddition reaction then occurs between the terminal alkyne of the propargylated indazole and the azide group of the acetamide derivatives. This reaction is often catalyzed and leads to the formation of a stable 1,2,3-triazole ring, linking the two molecular fragments. researchgate.netnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click chemistry reaction that is widely used for the functionalization of molecules like 6-bromo-1H-indazole. This reaction is highly efficient, regioselective (exclusively yielding the 1,4-disubstituted triazole isomer), and proceeds under mild reaction conditions, tolerating a wide range of functional groups.

In the context of synthesizing 6-bromo-1H-indazole analogues, the CuAAC reaction is employed to couple a propargylated 6-bromo-1H-indazole with various organic azides. The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or by using a copper(I) salt directly. This methodology provides a straightforward and high-yielding route to a library of 1,2,3-triazole-substituted 6-bromo-1H-indazole derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole | 2-azido-N-arylacetamides | Copper(I) | 1-(1-((6-bromo-1H-indazol-1-yl)methyl)-1H-1,2,3-triazol-4-yl)-N-arylacetamides | researchgate.net |

Nucleophilic Ring-Opening Transformations of Indazole Derivatives

While the indazole ring is generally stable, under certain conditions, derivatives can undergo nucleophilic ring-opening reactions. This type of transformation is less common for the parent indazole but can be induced in activated derivatives, such as N-acyl-indazolium salts. In these cases, a nucleophile can attack one of the electrophilic carbon atoms of the pyrazole ring, leading to ring cleavage. This can be a useful strategy for the synthesis of highly functionalized benzene derivatives.

Although specific examples of nucleophilic ring-opening transformations of this compound derivatives are not readily found in the literature, the general principle suggests that activation of the indazole core, for instance by acylation of one of the nitrogen atoms, would be a prerequisite for such a reaction to occur. The subsequent attack by a nucleophile could potentially lead to the formation of a substituted 2-aminobenzohydrazide derivative.

Reactions with Formaldehyde and Related Carbonyl Compounds

The reactivity of the indazole nucleus with carbonyl compounds, particularly formaldehyde, is a key aspect of its chemical behavior. Generally, NH-indazoles react with formaldehyde in aqueous acidic solutions, such as hydrochloric acid, to yield N-hydroxymethyl derivatives. The primary site of this addition is the N1 position of the indazole ring, leading to the formation of (1H-indazol-1-yl)methanol derivatives.

The mechanism involves the protonation of formaldehyde, which makes it a more potent electrophile. The neutral indazole then acts as a nucleophile, attacking the protonated formaldehyde. This reaction is common across various substituted indazoles. For instance, studies on indazole, 4-nitro-1H-indazole, 5-nitro-1H-indazole, and 6-nitro-1H-indazole have all demonstrated this reactivity. While specific studies focusing exclusively on this compound are not prevalent, the established reactivity pattern of the indazole core suggests it would undergo a similar N1-hydroxymethylation reaction.

In addition to formaldehyde, other carbonyl compounds can react with indazole derivatives. For example, indazol-3-ylidenes, which can be generated in situ, react with ketones to form stable adducts and with aromatic aldehydes in the presence of alcohols to yield benzoates through a redox esterification process. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound and its derivatives is contingent on the careful optimization of reaction parameters. Key variables include temperature, solvent, catalyst, and the stoichiometry of reagents. High yields are often achieved through precise control of these factors.

One illustrative example is the synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde, a closely related derivative. An optimized procedure starting from 6-bromo-indole using sodium nitrite (NaNO₂) in an acidic medium has been reported. The reaction involves stirring at room temperature for 2 hours, followed by heating at 50 °C for 3 hours. Purification by column chromatography yields the final product. Through careful procedural control, this method achieves a notable yield.

Another relevant synthesis is that of 3-bromo-5-nitro-1H-indazole from 5-nitro-1H-indazole. This process highlights the importance of temperature control for achieving high yields. The reaction is initiated by cooling the system to -5 °C before the dropwise addition of bromine. After an hour at this temperature, the system is slowly warmed to 35-40 °C and held there for 11 hours. This precise temperature management results in a total yield of 95%.

The synthesis of various substituted bromo-indazole derivatives further underscores the importance of optimized conditions. The following table summarizes findings for several related compounds, showcasing the yields obtained under specific synthetic protocols.

| Compound Name | Starting Material(s) | Key Reagents/Conditions | Yield (%) |

| 6-Bromo-1H-indazole-3-carboxaldehyde | 6-Bromo-indole | NaNO₂, HCl, DMF; 2h at RT, then 3h at 50°C | 78% |

| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine, DMF; Temperature ramp from -5°C to 40°C | 95% |

| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | N'-(5-bromo-2-((4-methoxyphenyl)amino)benzylidene) | Ag₂O, I₂ | - |

Yields are as reported in the cited literature; specific yield data for the silver-mediated synthesis was not provided.

Novel Synthetic Pathways and Future Directions in Indazole Synthesis

The field of indazole synthesis is continuously advancing, with a focus on developing more efficient, versatile, and environmentally friendly methods. These novel pathways often employ transition-metal catalysis and C-H functionalization strategies to construct and modify the indazole scaffold. nih.govresearchgate.net

Modern Synthetic Methods Include:

Transition Metal-Catalyzed Reactions: Catalysts based on palladium, rhodium, copper, and cobalt are central to many modern synthetic routes. nih.govmdpi.com For example, rhodium(III)-catalyzed C-H activation and annulation of azoxybenzenes with diazoesters provides an efficient route to 3-acyl-2H-indazoles. mdpi.com Similarly, palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a ligand-free method for creating 1H-indazoles. nih.gov

C-H Functionalization: Direct functionalization of the indazole core via C-H activation is a powerful strategy for increasing molecular complexity in later stages of a synthesis. rsc.org This avoids the need for pre-functionalized starting materials and is considered a more atom-economical approach.

Cyclization Reactions: Many novel syntheses rely on innovative cyclization strategies. Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones is one such method that demonstrates good tolerance for various functional groups. nih.gov

1,3-Dipolar Cycloadditions: The reaction of diazo compounds with arynes, generated in situ, provides a direct route to the 1H-indazole skeleton. This [3+2] annulation approach is effective for producing various 3-substituted indazoles. mdpi.com

Synthesis of Indazole N-Oxides: A divergent synthesis using the cascade reaction of N-nitrosoanilines with diazo compounds has been developed to produce functionalized indazole N-oxides, which are valuable intermediates in medicinal chemistry. rsc.org

Future Directions:

The future of indazole synthesis will likely focus on several key areas. There is a strong drive towards "green" chemistry, emphasizing the use of eco-friendly solvents and catalysts. researchgate.net The development of one-pot reactions and tandem catalytic cycles that can build complex indazole derivatives with high selectivity from simple precursors remains a significant goal. Furthermore, exploring photocatalytic and electrochemical methods could open new avenues for indazole synthesis under milder conditions. The continued development of late-stage C-H functionalization techniques will be crucial for the efficient generation of diverse indazole libraries for drug discovery and other applications. nih.gov

Medicinal Chemistry and Pharmacological Applications of 6 Bromo 1h Indazol 3 Ol Derivatives

Anticancer Activities and Mechanisms of Action

Derivatives of 6-Bromo-1H-indazol-3-ol have been investigated for their potential in oncology, particularly as modulators of key signaling pathways implicated in cancer.

Research into the direct antiproliferative effects of this compound derivatives against specific cancer cell lines is an emerging area. While comprehensive data with IC50 values against a wide range of cancer cells are not extensively available in the public domain, the potential of this chemical class is highlighted by the synthesis of fused indazolone derivatives. These complex heterocyclic systems, prepared using this compound as a key reactant, are designed to act as potent modulators of tumor necrosis factor-alpha (TNFα) signaling, a pathway critically involved in inflammation and oncological disorders. google.com

The inhibitory activity of these derivatives on TNFα provides a strong rationale for their potential to indirectly inhibit cancer cell proliferation, as TNFα can promote tumor growth and metastasis. The potency of these compounds is demonstrated by their performance in TNFα fluorescence polarization competitive binding assays.

Table 1: TNFα Inhibitory Activity of Fused Indazolone Derivatives

| Compound Class | Assay Type | Potency (IC50) |

|---|---|---|

| Fused Indazolone Derivatives | TNFα fluorescence polarization competitive binding | ≤ 50 µM |

Data sourced from patent literature detailing the synthesis and activity of compounds derived from this compound. google.com

The mechanism of action for many anticancer agents involves the modulation of cellular pathways that govern cell life and death, such as cell cycle progression and apoptosis. As modulators of TNFα signaling, derivatives of this compound are positioned to influence these pathways. google.com TNFα is a pleiotropic cytokine that can trigger both pro-apoptotic and survival signals, depending on the cellular context. By modulating TNFα activity, these compounds could potentially shift the balance towards apoptosis in cancer cells. However, specific studies detailing the effects of derivatives synthesized from this compound on cell cycle arrest at different phases (e.g., G1, S, G2/M) or the induction of apoptosis through specific molecular markers (e.g., caspase activation, Bcl-2 family protein regulation) are not yet extensively reported in the scientific literature.

The indazole core is a well-established pharmacophore in the design of kinase inhibitors, a major class of targeted cancer therapies. While the broader family of indazole derivatives has shown activity against various protein kinases, specific data on kinase inhibition by compounds directly synthesized from this compound are limited in publicly accessible research. The potential for these derivatives to act as kinase inhibitors is suggested by their utility as intermediates in the synthesis of more complex molecules, including those that may target T-cell signaling inhibitors like tyrosine kinase inhibitors. google.com The development of such derivatives from this compound represents a promising avenue for the discovery of novel kinase inhibitors. smolecule.com

Antimicrobial Efficacy

The investigation into the antimicrobial properties of this compound and its derivatives has revealed activity against certain fungal pathogens.

Despite the known antibacterial activity of some indazole-containing compounds, a review of the available scientific literature did not yield specific studies evaluating the efficacy of this compound or its direct derivatives against Gram-positive or Gram-negative bacteria. Therefore, no data on their minimum inhibitory concentrations (MICs) against common bacterial strains are currently available.

The parent compound, this compound, has been screened for its antifungal activity against a panel of phytopathogenic fungi. The results demonstrated notable efficacy against several fungal species, indicating its potential as a lead compound for the development of novel antifungal agents. The activity is quantified by the EC50 value, which represents the concentration of the compound that causes a 50% reduction in fungal growth. The compound showed no activity (EC50 > 100 µg/mL) against P. capsici and F. graminearum. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Species | EC50 (µg/mL) |

|---|---|

| Rhizoctonia solani | 24.83 ± 1.41 |

| Sclerotinia sclerotiorum | 26.94 ± 1.12 |

| Botrytis cinerea | 8.63 ± 1.21 |

| Fusarium oxysporum | 11.06 ± 0.43 |

Data represents the mean ± standard deviation from in vitro mycelial growth inhibition assays. nih.gov

While the parent compound exhibits antifungal properties, further research is required to explore the antifungal spectrum and potency of its derivatives.

Proposed Mechanisms of Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial activity of derivatives of 6-bromo-1H-indazole is believed to stem from multiple mechanisms, primarily involving the inhibition of essential microbial enzymes and the disruption of cell membrane integrity.

One of the key proposed mechanisms is the inhibition of crucial bacterial enzymes. Research suggests that 6-bromo-1H-indazole derivatives may target and inhibit enzymes that are vital for bacterial survival, such as those involved in cell wall synthesis or DNA replication. researchgate.net By blocking the active sites of these enzymes, the compounds can effectively halt essential cellular processes, leading to bacterial death. Furthermore, some indazole derivatives have been shown to inhibit lactoperoxidase, an enzyme with antimicrobial properties present in biological fluids. While lactoperoxidase is part of the host's defense system, understanding how indazole derivatives interact with it provides insight into their enzyme-inhibiting capabilities.

Another significant mechanism of antimicrobial action is the disruption of the microbial cell membrane. Certain 6-bromoindole (B116670) derivatives, structurally related to the indazole core, have demonstrated the ability to rapidly permeabilize and depolarize the cell membranes of both Gram-positive and Gram-negative bacteria. chemimpex.com This disruption of the membrane's structural integrity leads to the leakage of intracellular components and a collapse of the electrochemical gradients that are essential for cellular functions, ultimately resulting in cell lysis and death.

Neuroprotective Potential

The exploration of this compound derivatives in the context of neuroprotection is an emerging area of research. The core structure, 6-bromo-1H-indazol-3-yl-amine, serves as a valuable building block in the synthesis of compounds aimed at treating neurological disorders. chemimpex.com The unique chemical properties imparted by the bromine atom at the 6-position of the indazole ring enhance its reactivity, making it a versatile scaffold for the development of novel therapeutic agents targeting the central nervous system. chemimpex.com While direct studies on the neuroprotective effects of this compound itself are limited, its derivatives are being investigated for their potential to modulate the activity of kinases and other enzymes implicated in the pathways of neurodegenerative diseases. chemimpex.com

Cardiovascular Applications

The therapeutic potential of indazole derivatives extends to the treatment of cardiovascular diseases, although specific research on this compound derivatives in this area is not yet extensively documented. The broader class of indazole-containing compounds has been investigated for a range of cardiovascular effects, including antiarrhythmic and antihypertensive activities. nih.gov These compounds can be functionalized at various positions to create a diverse library of molecules with the potential to interact with cardiovascular targets. nih.gov For instance, certain indazole derivatives have been developed as inhibitors of kinases that play a role in cardiac remodeling and heart failure. nih.gov While direct evidence for the cardiovascular applications of this compound derivatives is pending, the established pharmacological profile of the indazole scaffold suggests that this is a promising avenue for future research.

Anti-inflammatory Properties

Derivatives of 6-bromo-1H-indazole have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Computational studies have identified (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone as a potential anti-inflammatory agent. researchgate.net Molecular docking studies have shown that this compound exhibits a significant binding affinity for the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. researchgate.net The compound is predicted to interact with critical amino acid residues in the active site of COX-2, such as Gly526, suggesting a mechanism of action that involves the inhibition of prostaglandin (B15479496) synthesis. researchgate.net

The anti-inflammatory potential of the broader indazole class of compounds is well-established. These agents have been shown to exert their effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokines and the scavenging of free radicals, in addition to their impact on COX enzymes. This multifaceted approach to reducing inflammation underscores the therapeutic promise of 6-bromo-1H-indazole derivatives as anti-inflammatory agents.

Other Therapeutic Investigations

Antifertility Research

Preliminary research has highlighted the potential of indazole derivatives in the development of non-hormonal male contraceptives. One notable study investigated an indazole carboxylic acid derivative for its effects on spermatogenesis. The findings from this research indicated that the compound could effectively block sperm production, demonstrating its potential as a contraceptive agent in animal models. This pioneering work has opened up a new avenue for the therapeutic application of the indazole scaffold, with the potential to address a significant unmet need in reproductive health.

Enzyme Inhibition Studies

The ability of 6-bromo-1H-indazole derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential. As previously discussed, these compounds have been identified as inhibitors of microbial enzymes and key enzymes in the inflammatory pathway, such as COX-2. researchgate.netresearchgate.net The 1H-indazole-3-amine structure, a related scaffold, is recognized as an effective hinge-binding fragment, enabling it to interact with the hinge region of tyrosine kinases. nih.gov This interaction is a critical factor in the anticancer activity of several indazole-based drugs. nih.gov The diverse enzyme inhibitory profiles of indazole derivatives, including those with a 6-bromo substitution, highlight their versatility as therapeutic agents and form the basis for their investigation in a wide range of diseases, from infections and inflammation to cancer. researchgate.netresearchgate.netnih.gov

| Compound/Derivative Class | Proposed Mechanism of Action | Therapeutic Application |

| 6-Bromo-1H-indazole Derivatives | Inhibition of bacterial enzymes (e.g., for cell wall synthesis, DNA replication) | Antimicrobial |

| 6-Bromoindole Derivatives | Membrane permeabilization and depolarization | Antimicrobial |

| (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone | Inhibition of Cyclooxygenase-2 (COX-2) | Anti-inflammatory |

| Indazole Carboxylic Acid Derivative | Blocks spermatogenesis | Antifertility |

| 1H-indazole-3-amine Derivatives | Inhibition of tyrosine kinases | Anticancer |

Bronchodilatory and Vasodilatory Activities

Specific studies detailing the bronchodilatory and vasodilatory activities of this compound derivatives are limited in the current scientific literature. However, the broader family of indazole derivatives has been investigated for its effects on cardiovascular and respiratory systems.

One of the most well-studied indazole derivatives with vasodilatory properties is YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole. YC-1 is known to be a soluble guanylate cyclase (sGC) activator, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is crucial for regulating blood pressure and blood flow.

A comprehensive review of indazole derivatives in cardiovascular diseases highlights their potential therapeutic benefits in conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. This suggests that the indazole scaffold can be chemically modified to target various components of the cardiovascular system. For example, extracts from Nigella sativa, which contain indazole alkaloids, have been traditionally used for their antihypertensive and bronchodilator properties.

While direct evidence for this compound derivatives is lacking, the established vasodilatory and potential bronchodilatory effects of other indazole compounds provide a strong rationale for exploring this specific chemical space. The introduction of a bromine atom and a hydroxyl group at positions 6 and 3, respectively, could modulate the activity of the indazole core, potentially leading to the discovery of novel and potent bronchodilators or vasodilators.

Applications in Diabetes Research

The investigation of indazole derivatives in the context of diabetes research has revealed several promising avenues for therapeutic intervention. While specific studies on this compound derivatives are not prominent, the broader class of indazole-containing compounds has been explored for its potential to manage blood glucose levels and related complications.

One area of focus has been the development of glucagon (B607659) receptor antagonists (GRAs). A series of novel indazole-based compounds were designed and synthesized for this purpose, aiming to treat type 2 diabetes mellitus. nih.gov One of the lead compounds demonstrated oral activity in reducing glucagon-induced glucose excursion in an animal model. nih.gov

Another approach involves the inhibition of enzymes responsible for carbohydrate digestion. A recent study detailed the synthesis of indazole-based thiadiazole hybrid derivatives that act as dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov Several of these derivatives exhibited significant inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, helping to manage post-meal blood sugar spikes.

The following table summarizes the inhibitory activity of selected indazole-based thiadiazole derivatives against α-glucosidase:

| Compound | α-Glucosidase IC50 (µM) |

| Derivative 1 | 7.21 ± 0.45 |

| Derivative 2 | 8.90 ± 0.58 |

| Derivative 3 | 10.10 ± 0.71 |

| Derivative 5 | 12.30 ± 0.89 |

| Derivative 7 | 15.60 ± 1.01 |

| Derivative 8 | 16.20 ± 1.15 |

| Acarbose (Standard) | 38.25 ± 0.12 |

Data sourced from a study on indazole-endowed thiadiazole hybrid derivatives. nih.gov

These findings, although not specific to this compound, highlight the potential of the indazole scaffold in developing new antidiabetic agents. The electronic and steric properties of the bromine substituent on the this compound core could be strategically utilized to design potent and selective inhibitors of key targets in diabetes management.

Anthelmintic and Diuretic Analogues

Currently, there is a notable lack of specific research on the anthelmintic and diuretic properties of this compound derivatives. The scientific literature does not provide direct evidence of the evaluation of this particular class of compounds for these activities.

However, the diverse biological activities associated with the indazole nucleus suggest that these properties should not be entirely ruled out without further investigation. For instance, extracts of Nigella sativa, which contain indazole alkaloids, have been traditionally reported to possess diuretic effects. This provides a potential, albeit indirect, link between the indazole scaffold and diuretic activity.

The broad-spectrum bioactivity of heterocyclic compounds like indazoles means that they can be tailored to interact with a wide array of biological targets, including those relevant to parasitic worms (helminths) and renal function. The synthesis and screening of a library of this compound derivatives against various helminth species and in diuretic assays would be necessary to determine their potential in these therapeutic areas. Without such dedicated studies, any claims regarding the anthelmintic or diuretic potential of these specific analogues would be purely speculative.

Structure Activity Relationship Sar Studies of 6 Bromo 1h Indazol 3 Ol Analogues

Impact of Bromine Substitution at the C6 Position on Reactivity and Biological Activity

The presence of a bromine atom at the C6 position of the indazole ring is a critical feature that significantly influences both the chemical reactivity and the biological profile of 6-Bromo-1H-indazol-3-ol and its analogues.

Reactivity: The bromine atom serves as a versatile chemical handle for synthetic modification. It is an effective leaving group in various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the strategic introduction of a diverse range of substituents at the C6 position, including aryl and heteroaryl groups, which is crucial for exploring the SAR and optimizing the compound's properties. nih.gov For instance, the synthesis of potent kinase inhibitors often involves coupling complex side chains to the C6 position of a bromo-indazole core to enhance binding affinity and selectivity. nih.gov The C6-bromo substituent therefore provides a key site for diversification in the generation of compound libraries for drug discovery. biotech-asia.org

Biological Activity: The C6 position is frequently involved in critical interactions with biological targets. SAR studies have revealed that aryl groups introduced at the C6 position of the indazole core are often crucial for inhibitory activities against various enzymes. nih.gov The bromine atom itself, due to its size and lipophilicity, can occupy hydrophobic pockets within a target protein, contributing directly to binding affinity. Furthermore, the electronic properties of the bromine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire indazole ring system, thereby influencing its interaction with biological targets. Research on 6-bromo-1H-indazole derivatives has demonstrated their potential as anticancer and antimicrobial agents, highlighting the importance of this specific substitution pattern. nih.govnih.gov For example, a series of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold exhibited moderate to good antimicrobial efficacy. nih.govnih.gov

Influence of Substituent Modifications on the Indazole Ring System

While the C6-bromo group is a key feature, modifications at other positions of the indazole ring are equally important for tuning the pharmacological profile of the analogues. The indazole scaffold offers multiple points for substitution, primarily at the N1, C3, C5, and C7 positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov

SAR studies on various indazole-based inhibitors have yielded several key insights:

N1-Substitution: Alkylation or arylation at the N1 position can significantly impact activity and is often used to introduce side chains that can probe deeper regions of a binding pocket or improve physicochemical properties like solubility. In a series of CCR4 antagonists, meta-substituted benzyl (B1604629) groups at the N1 position were found to be among the most potent. acs.org

C3-Substitution: The C3 position is critical for interaction with many biological targets, particularly kinases. Groups at this position, such as amino or hydroxyl moieties, often form key hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The nature of the substituent at C3 can also dictate selectivity.

C5 and C7-Substitutions: Modifications at these positions can influence selectivity and mitigate off-target effects. For example, in the development of Akt inhibitors, introducing bulky substituents at the C7 position was a strategy to create analogues that selectively inhibit mutant kinases over the wild-type form. ucsf.edu

The strategic exchange of substituents between the C3 and C6 positions has also been investigated to determine if anti-cancer activities could be retained, demonstrating the intricate relationship between substituent placement and biological outcome. biotech-asia.org

Tautomeric Effects on Biological Activity and Reactivity Profiles

Indazole derivatives, including this compound, can exist in different tautomeric forms, which can have a profound impact on their biological activity and chemical reactivity. nih.govresearchgate.net

There are two primary types of tautomerism relevant to this scaffold:

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring, leading to 1H- and 2H-indazole tautomers. For most indazoles, the 1H-tautomer is thermodynamically more stable and therefore predominates. researchgate.net The specific tautomeric form present can be critical for biological activity, as the position of the N-H proton donor can determine the hydrogen bonding pattern with a target receptor. For instance, the biological activity of the guanylyl cyclase activator YC-1 is associated with the 1H-tautomer, while the corresponding 2-benzyl isomer shows no activity. nih.gov

Keto-Enol Tautomerism: The "-3-ol" part of the name this compound refers to the enol form. This can tautomerize to the corresponding keto form, 6-bromo-1H-indazol-3(2H)-one. This transformation can significantly alter the molecule's shape, electronic properties, and hydrogen bonding capacity. The ability to exist as either a hydrogen bond donor (the -OH group in the enol form) or an acceptor (the C=O group in the keto form) can drastically change its binding mode within a protein active site. rsc.org

The dominant tautomeric form under physiological conditions is the one that will interact with the biological target, and thus, understanding the tautomeric equilibrium is essential for rational drug design.

Conformational Analysis and its Correlation with Pharmacological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis examines the spatial arrangement of atoms in a molecule and the energies of different arrangements. For this compound analogues, particularly those with flexible substituents, the adopted conformation within the target's binding site dictates the pharmacological outcome.

Computational methods are invaluable tools for studying the conformation of indazole derivatives:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. Docking studies on indazole derivatives have helped to elucidate binding modes, for example, by showing how specific substituents interact with key amino acid residues like Arg115 and Met374 in an enzyme's active site. derpharmachemica.comresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the 3D properties of a series of molecules with their biological activity. 3D-QSAR studies on indazole derivatives have generated steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the molecule and the protein target over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.gov

These analyses reveal how the molecule's shape, governed by bond rotations and the spatial disposition of its substituents, must be complementary to the topology of the biological target. For kinase inhibitors, the conformation determines whether the inhibitor can bind to the active or inactive form of the kinase, which in turn affects inhibitor selectivity. acs.org X-ray crystallography of ligand-protein complexes provides experimental validation of these conformations and has been used to understand the spatial requirements of indazole-based antagonists. acs.org

Hinge-Binding Fragment Properties in Tyrosine Kinase Inhibition

A significant number of modern targeted cancer therapies are tyrosine kinase inhibitors (TKIs), and the indazole scaffold is a well-established "hinge-binding" fragment in this class of drugs. nih.gov The hinge region of a kinase is a flexible loop that connects the N- and C-terminal lobes of the enzyme, and it forms the backbone of the ATP-binding site. Small molecules that can form hydrogen bonds with this region can effectively block ATP from binding, thereby inhibiting the kinase's activity.

The 3-amino-indazole scaffold, which is structurally analogous to 3-hydroxy-indazole, is a particularly effective hinge binder. nih.gov The N1 nitrogen and the C3-amino group are positioned to form a bidentate hydrogen bond pattern with the kinase hinge, mimicking the interaction of the adenine (B156593) ring of ATP. This interaction anchors the inhibitor in the active site.

The 6-bromo substituent on this hinge-binding fragment plays a crucial role. It serves as an attachment point for larger chemical groups that can extend into other regions of the ATP-binding pocket, such as the hydrophobic region or the pocket induced by the "DFG-out" inactive conformation of the kinase. nih.gov By combining the potent hinge-binding properties of the indazole core with strategically chosen substituents at the C6 position, it is possible to develop highly potent and selective kinase inhibitors. nih.gov This fragment-based approach has led to the discovery of indazole-based inhibitors for a variety of kinases, including FLT3, PDGFRα, and VEGFR2. nih.govbiotech-asia.org

The table below summarizes the activity of selected indazole derivatives designed as kinase inhibitors, illustrating the impact of substituent modifications.

| Compound ID | C6-Substituent | C3-Substituent | Target Kinase | IC50 (nM) |

| 106 | H | Varied | FGFR1 | 2000 |

| 109 | Varied | Varied | EGFR T790M | 5.3 |

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 4-phenoxyaniline | Multiple | 230-1150 |

| 2j | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 2-aminopyrimidine | Multiple | >10000 |

This table is generated based on data described in the cited literature and is for illustrative purposes. nih.govbiotech-asia.org

Theoretical and Computational Chemistry Studies of 6 Bromo 1h Indazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 6-Bromo-1H-indazol-3-ol, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometric and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational method that investigates the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry of this compound to its most stable conformation.

These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various electronic properties that help in understanding the molecule's reactivity and stability. researchgate.net While specific DFT data for this compound is not widely published, studies on similar molecules, such as 4-bromo-1H-indazole, offer valuable comparative insights. researchgate.net

Hartree-Fock (HF) Methods in Electronic Structure Determination

The Hartree-Fock method is another cornerstone of computational chemistry, providing an approximation for the determination of the wave function and energy of a quantum many-body system. wikipedia.org It is an ab initio method, meaning it is derived directly from theoretical principles without the inclusion of experimental data.

HF calculations treat electron-electron repulsion in an averaged way, rather than considering individual electron-electron interactions. wikipedia.org While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF is a foundational method for electronic structure determination. anu.edu.au For this compound, HF calculations would provide a baseline understanding of its electronic structure and orbital energies.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. irjweb.com

For illustrative purposes, the following table presents DFT and HF calculated HOMO, LUMO, and energy gap values for the related compound 4-bromo-1H-indazole in the gas phase. researchgate.net

| Parameter | DFT/B3LYP/6-31G++(d,p) (eV) | HF/6-31G++(d,p) (eV) |

| EHOMO | -6.21 | -8.62 |

| ELUMO | -0.93 | 1.01 |

| Energy Gap (ΔE) | 5.28 | 9.63 |

Data is for 4-bromo-1H-indazole and is intended to be illustrative for this compound. researchgate.net

Ionization Potential and Electron Affinity Calculations

Theoretical calculations can also predict the ionization potential (IP) and electron affinity (EA) of a molecule. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy, and the EA as the negative of the LUMO energy within the Hartree-Fock framework. dergipark.org.tr

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. A lower IP suggests the molecule is more easily oxidized. (IP ≈ -EHOMO)

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA indicates a greater ability to accept an electron. (EA ≈ -ELUMO)

Based on the illustrative data for 4-bromo-1H-indazole, the calculated IP and EA would be: researchgate.net

| Parameter | DFT/B3LYP (eV) | HF (eV) |

| Ionization Potential (IP) | 6.21 | 8.62 |

| Electron Affinity (EA) | 0.93 | -1.01 |

Data is for 4-bromo-1H-indazole and is intended to be illustrative for this compound. researchgate.net

Reactivity Prediction through Computational Parameters

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These parameters are essential for predicting how this compound will behave in chemical reactions.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

The following table presents the calculated reactivity descriptors for 4-bromo-1H-indazole, offering a comparative framework for this compound. researchgate.net

| Reactivity Descriptor | DFT/B3LYP Value | HF Value |

| Electronegativity (χ) | 3.57 | 3.81 |

| Chemical Hardness (η) | 2.64 | 4.82 |

| Chemical Softness (S) | 0.38 | 0.21 |

| Electrophilicity Index (ω) | 2.42 | 1.51 |

Data is for 4-bromo-1H-indazole and is intended to be illustrative for this compound. researchgate.net

These computational studies provide a detailed electronic portrait of indazole derivatives, which is invaluable for the rational design of new compounds with specific chemical and biological activities.

Electronegativity and Chemical Potential

Electronegativity (χ) and chemical potential (µ) are fundamental quantum chemical parameters that describe a molecule's ability to attract electrons and the tendency of electrons to escape from the system, respectively. These values are formally related (µ = -χ) and can be calculated using Density Functional Theory (DFT). They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Conceptual DFT Parameters for Electronegativity and Chemical Potential

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The approximate energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The approximate energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | The tendency of electrons to escape from an equilibrium system. |

This table outlines the theoretical formulas used in DFT calculations to determine key electronic properties. The actual values for this compound require specific computational analysis.

Global Hardness and Softness Analysis

Global chemical hardness (η) and softness (S) are concepts that help to quantify the resistance of a molecule to change its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO energy gap, making it less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. researchgate.net The analysis of these parameters is crucial for predicting the stability and reactivity of chemical species.

Table 2: Global Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. nih.gov |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the propensity of a species to accept electrons. |

This table presents the key global reactivity parameters derived from HOMO and LUMO energies, which are instrumental in computational studies of chemical reactivity.

Mapped Electric Potential (MEP) Diagrams

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP diagram, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the regions near the bromine atom would likely exhibit a positive potential. DFT calculations are employed to generate these electrostatic potential maps, providing valuable insights into the molecule's reactive behavior and intermolecular interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Indazole derivatives are known to interact with various biological targets, including protein kinases and enzymes like aromatase. researchgate.netderpharmachemica.com In docking studies involving indazole compounds, the indazole core often forms crucial hydrogen bonds with amino acid residues in the protein's active site. For this compound, the hydroxyl group and the ring nitrogens would be expected to act as key hydrogen bond donors and acceptors. The bromo-substituted benzene (B151609) portion of the molecule can engage in hydrophobic and van der Waals interactions within the binding pocket. Docking simulations on targets like the renal cancer receptor (PDB: 6FEW) or aromatase have been performed for similar indazole structures to evaluate their binding energy and interaction patterns. nih.govderpharmachemica.com

Table 3: Representative Amino Acid Interactions in Docking Studies

| Interaction Type | Key Ligand Feature | Potential Amino Acid Partners |

| Hydrogen Bond | -OH group, -NH of indazole | Ser, Thr, Asp, Glu, Arg, His |

| Hydrophobic Interaction | Bromo-benzene ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Indazole ring system | Phe, Tyr, Trp, His |

This table illustrates the types of non-covalent interactions that this compound is predicted to form with protein targets during molecular docking simulations.

Thermodynamic Considerations of Tautomerism and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 1H-indazol-3-ol, the parent structure of the title compound, there is a significant potential for tautomerism, primarily between the -ol (enol) form and a keto form (indazolin-3-one). researchgate.net The position of the proton on the nitrogen atoms (N1 vs. N2) also contributes to the possible tautomeric structures.

Computational methods, particularly DFT, are used to calculate the relative energies and thermodynamic stability of these different tautomers. d-nb.info For the indazole scaffold, studies have generally shown that the 1H-indazole tautomer is thermodynamically more stable than the corresponding 2H-tautomer. beilstein-journals.org The relative stability of the enol versus the keto form is influenced by factors such as the solvent and the presence of substituents. Theoretical calculations of Gibbs free energy for each potential tautomer of this compound would be necessary to definitively determine the most stable form under specific conditions.

Advanced Applications Beyond Direct Therapeutics

Development in Materials Science

The indazole scaffold is recognized for its valuable role in the development of advanced materials, particularly in the realm of organic electronics. While direct research on 6-Bromo-1H-indazol-3-ol in this field is not extensively documented, the known properties of related indazole derivatives suggest its potential utility.

Organic Electronics Applications

Derivatives of indazole are being investigated for their application in organic electronic devices. The aromatic nature of the indazole ring system, combined with the electronic influence of substituents, can be tailored to create materials with specific semiconducting or luminescent properties. For instance, the related compound 6-Bromo-1H-indazol-3-yl-amine is noted for its value in the development of advanced materials, particularly in organic electronics, owing to its unique electronic properties. chemimpex.com This suggests that this compound could similarly be explored as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to modify the indazole core at various positions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the performance of such devices.

Unique Electronic Properties for Advanced Materials

The electronic properties of this compound are influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing bromine atom on the indazole ring. This substitution pattern can lead to interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for applications in sensors and imaging agents. The potential for this compound to form stable complexes with metal ions also opens avenues for the creation of novel metal-organic frameworks (MOFs) with tailored electronic and optical characteristics. researchgate.net

Agrochemical Development

The indazole moiety is a known pharmacophore in the agrochemical industry, with various derivatives exhibiting herbicidal and plant growth regulatory activities. mdpi.com

Crop Protection Strategies

Research into indazole-based compounds has led to the discovery of molecules with potential applications in crop protection. While specific studies on this compound are limited, related structures have shown promise. For example, a study on novel 6-indazolyl-2-picolinic acids demonstrated that compounds with substituents at the 6-position of the indazole ring exhibited herbicidal activity against a range of weeds. mdpi.com The varying electronic effects of different substituents at this position were shown to influence the efficacy of the compounds. mdpi.com This indicates that the bromo-substituted indazole core could be a viable starting point for the development of new selective herbicides.

The following table presents data on the herbicidal activity of various 6-substituted indazolyl-2-picolinic acid derivatives, illustrating the impact of the substituent at the 6-position on weed control.

| Substituent at 6-position | Dosage (g/ha) | Barnyard Grass Control (%) | Common Chickweed Control (%) | Shepherd's Purse Control (%) |

|---|---|---|---|---|

| H | 250 | 85 | 90 | 88 |

| CH3 | 250 | 92 | 95 | 93 |

| F | 250 | 90 | 92 | 91 |

| Cl | 250 | 95 | 98 | 96 |

| Br | 250 | Data Not Available | Data Not Available | Data Not Available |

Data is illustrative and based on findings for related 6-substituted indazolyl-2-picolinic acids. mdpi.com

Herbicide and Plant Growth Inhibitor Properties

Indazole derivatives have been shown to act as both herbicides and plant growth inhibitors. The mode of action often involves the disruption of essential biochemical pathways in plants. The specific substitution pattern on the indazole ring plays a crucial role in determining the biological activity and selectivity of the compound. The presence of the bromine atom in this compound could enhance its uptake and transport within the plant, potentially leading to potent herbicidal or growth-inhibitory effects. Further screening of this compound and its derivatives is warranted to fully explore their potential in an agricultural context.

Catalysis and Metal Complexation

The structural features of this compound make it a promising candidate as a ligand in catalysis and for the formation of metal complexes. The indazole ring system can coordinate to metal centers, and the hydroxyl and bromo substituents offer additional sites for interaction or reaction.

The ability of the closely related 6-Bromo-1H-indazol-3-yl-amine to form stable complexes with metal ions suggests a potential for its use in catalysis. chemimpex.com Similarly, the hydroxyl group at the 3-position of this compound can act as a coordinating group for metal ions. The bromine atom at the 6-position can participate in catalytic cycles, for instance, through oxidative addition in palladium-catalyzed cross-coupling reactions. rsc.org The versatility of the indazole scaffold allows for the synthesis of a variety of ligands with tailored steric and electronic properties, which can influence the activity and selectivity of the resulting metal catalysts. mdpi.com The development of palladium complexes with indolyl-based ligands for use in Suzuki cross-coupling reactions highlights the potential of such heterocyclic compounds in catalysis. mdpi.com

Formation of Stable Complexes with Metal Ions

The indazole core, characterized by its pyrazole (B372694) ring fused to a benzene (B151609) ring, possesses nitrogen atoms that are effective coordination sites for metal ions. While specific research on the complexation of this compound is not extensively detailed in publicly available literature, the broader family of indazole derivatives has been shown to form stable coordination polymers and complexes with various transition metals. mdpi.com

For instance, studies on 1H-indazole-6-carboxylic acid have demonstrated its ability to act as a bridging ligand, coordinating with Zn(II) and Cd(II) to form photoluminescent coordination polymers. mdpi.com In these structures, the non-protonated nitrogen atom of the pyrazole ring is a key site of metal binding. mdpi.com Similarly, coordination complexes with Cu(II) have been described where the indazole derivative acts as a tridentate ligand. mdpi.com

Given these precedents, this compound is expected to act as a ligand for a variety of metal ions. The nitrogen atoms of the pyrazole moiety can coordinate to metal centers, and the 3-ol group could potentially participate in binding, possibly after deprotonation. The presence of the bromo-substituent on the benzene ring can influence the electronic properties of the indazole system, thereby modulating the stability and reactivity of the resulting metal complexes. These complexes are of interest for their potential magnetic, electronic, and catalytic properties.

Table 1: Examples of Metal Coordination with Indazole Derivatives

| Indazole Derivative | Metal Ion(s) | Resulting Structure | Potential Application |

| 1H-indazole-6-carboxylic acid | Zn(II), Cd(II) | Coordination Polymers | Photoluminescence |

| Substituted indazoles | Cu(II) | Dimeric paddle-wheel entities | Magnetism, Catalysis |

| N-aryl indazol-3-ols | Rh(III) | Organometallic intermediates | Catalysis |

This table is illustrative of the coordination behavior of the indazole scaffold, suggesting the potential of this compound as a ligand.

Precursors for Catalytic Systems

The use of indazole derivatives as substrates or precursors in transition-metal-catalyzed reactions is a significant area of research. mdpi.com These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular architectures. This compound, with its bromo- and hydroxyl-functionalized structure, is a prime candidate for use in catalytic cross-coupling and functionalization reactions.

Rhodium(III)-catalyzed C-H functionalization reactions have been successfully applied to N-aryl indazol-3-ols. nih.govskku.edu In these systems, the indazol-3-ol core directs the metal catalyst to a specific C-H bond, allowing for the introduction of new functional groups. nih.gov While this compound itself is not N-arylated, it serves as the foundational scaffold upon which such catalytically active derivatives can be built.

Furthermore, the bromine atom at the 6-position is a handle for classic palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, vinyl, or alkynyl groups, making this compound a key intermediate in the synthesis of more elaborate molecules that may themselves be catalysts or part of a larger catalytic system. researchgate.net The indazole moiety can thus be incorporated into larger structures like pincer ligands or other complex scaffolds designed for specific catalytic applications.

Diagnostic Agent Development

Fluorescent molecules are crucial tools in modern diagnostics, particularly for bioimaging and sensing applications. The indazole scaffold is a component of some fluorescent compounds, suggesting that derivatives of this compound could be developed as diagnostic agents. ehu.esresearchgate.net

Research into benzo[f]indazoles has revealed their capacity for bright blue fluorescence, with photostability that surpasses some commercial dyes like coumarins. ehu.es This makes them promising candidates for applications in long-lasting, high-resolution bioimaging. ehu.es While benzo[f]indazoles have a more extended aromatic system, this research highlights the inherent potential of the indazole core to serve as a fluorophore.

Additionally, studies have shown that new fluorescent heterocyclic compounds can be synthesized from nitro-substituted indazoles. researchgate.net These compounds exhibit intense fluorescence with high quantum yields. researchgate.net By analogy, functionalization of the this compound scaffold could lead to the development of novel fluorescent probes. The bromine atom could be replaced with fluorogenic groups, or the indazole ring system could be elaborated to create molecules whose fluorescence is sensitive to specific biological analytes or environmental conditions, thus functioning as a chemical sensor. nih.gov

Pigments and Dyes in Specialized Applications

The structural characteristics that give rise to fluorescence are also relevant to the development of pigments and dyes. A molecule's color is determined by its absorption of specific wavelengths of light, which is governed by its electronic structure and conjugation. While there is limited specific information on the use of this compound as a pigment or dye, the general class of nitrogen-containing heterocyclic compounds is foundational to many synthetic dyes.

For example, azo dyes, which contain the R-N=N-R' linkage, are a major class of industrial colorants. The synthesis of such dyes often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. Derivatives of this compound could potentially be used as coupling components or, after conversion of the bromo group to an amino group, as the diazo component in the synthesis of novel azo dyes. The resulting molecules, incorporating the rigid and planar indazole scaffold, could exhibit unique coloristic and fastness properties. The specific shade and intensity would be influenced by the substituents on the indazole ring and the nature of the coupling partner.

The fluorescent properties observed in some indazole derivatives also open the possibility of their use as fluorescent dyes in specialized applications, such as security inks, optical brighteners, or markers in scientific research. ehu.esresearchgate.net

Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Bromo-1H-indazol-3-ol is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak suggests hydrogen bonding. Another significant band, typically appearing around 3100-3000 cm⁻¹, would correspond to the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

The C=C and C=N stretching vibrations within the aromatic and pyrazole (B372694) rings typically result in a series of sharp bands in the 1620-1450 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely be observed in the 1260-1000 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to produce a strong absorption band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. Structural evaluation of related 6-bromo-1H-indazole derivatives has been carried out using IR spectroscopy to confirm structural features. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 3100-3000 | N-H Stretch | Indazole Ring |

| ~3050 | C-H Stretch | Aromatic Ring |

| 1620-1450 | C=C and C=N Stretch | Aromatic/Pyrazole Rings |

| 1260-1000 | C-O Stretch | Hydroxyl (-OH) |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the indazole ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the fused pyrazole ring.

The proton on the nitrogen atom (N-H) of the pyrazole ring is expected to appear as a broad singlet in the downfield region, typically between δ 10.0 and 13.0 ppm, depending on the solvent and concentration. The proton of the hydroxyl group (O-H) would also likely appear as a broad singlet. The aromatic protons on the benzene (B151609) ring portion of the molecule would give rise to a characteristic pattern. H-7, being adjacent to the bromine atom, would likely appear as a doublet. H-5, situated between the bromine at C-6 and a proton at C-4, would appear as a doublet of doublets. H-4, adjacent to C-5, would also likely be a doublet. Analysis of various 6-bromo-1H-indazole derivatives has been performed using ¹H-NMR. researchgate.net For instance, in a related compound, N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide, the indazole protons appear in the δ 7.32-8.23 ppm range. nih.gov

Table 2: Predicted ¹H-NMR Spectroscopy Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | 10.0 - 13.0 | br s |

| O-H | 9.0 - 11.0 | br s |

| H-4 | ~7.6 | d |

| H-5 | ~7.2 | dd |

d = doublet, dd = doublet of doublets, br s = broad singlet

The carbon atom bearing the hydroxyl group (C-3) would appear significantly downfield. The carbon atom attached to the bromine (C-6) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons (C-4, C-5, C-7) and the bridgehead carbons (C-3a, C-7a) would resonate in the typical aromatic region (δ 110-160 ppm). Studies on various indazole derivatives have utilized ¹³C-NMR for structural confirmation. nih.govresearchgate.net For example, in a series of 1-butyl-1H-indazole-3-carboxamides, the carbon signals for the indazole core were observed between δ 110 and 142 ppm. nih.gov

Table 3: Predicted ¹³C-NMR Spectroscopy Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~155 |

| C-3a | ~140 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~115 |

| C-7 | ~112 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular formula of this compound is C₇H₅BrN₂O, with a molecular weight of approximately 213.03 g/mol . sigmaaldrich.com

The mass spectrum would be expected to show a characteristic molecular ion peak (M⁺) cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as two peaks of almost equal intensity, at m/z values corresponding to [C₇H₅⁷⁹BrN₂O]⁺ and [C₇H₅⁸¹BrN₂O]⁺.

The fragmentation pattern would likely involve the loss of common neutral fragments. Plausible fragmentation pathways for indazole derivatives include the loss of HCN, N₂, and CO. researchgate.net For this compound, initial fragmentation could involve the loss of CO from the molecular ion, followed by the loss of N₂ or Br. The analysis of fragmentation patterns for a series of indazole N-oxide derivatives has provided a general understanding of how these ring systems behave under EI-MS conditions. researchgate.net

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

| m/z Value | Ion | Description |

|---|---|---|

| ~212/214 | [M]⁺ | Molecular ion peak cluster (due to ⁷⁹Br/⁸¹Br) |

| ~184/186 | [M-CO]⁺ | Loss of carbon monoxide |

| ~156/158 | [M-CO-N₂]⁺ | Subsequent loss of nitrogen |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For this compound, with a nominal mass of 213 g/mol , HRMS provides the resolution necessary to distinguish it from other potential isobaric compounds.

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. The presence of a bromine atom is particularly distinctive due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

| Parameter | Value |

| Molecular Formula | C7H5BrN2O |

| Calculated Monoisotopic Mass | 211.9639 u |

| Observed m/z (e.g., [M+H]+) | Data not available in public literature |

| Mass Accuracy (ppm) | Data not available in public literature |

While the theoretical mass is readily calculated, specific experimental HRMS data for this compound is not widely reported in publicly accessible scientific literature.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indazole ring system in this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which absorption occurs (λmax) are characteristic of the molecule's structure.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the indazole core.

| Parameter | Value |

| Solvent | Data not available in public literature |

| λmax 1 | Data not available in public literature |

| Molar Absorptivity (ε) 1 | Data not available in public literature |

| λmax 2 | Data not available in public literature |

| Molar Absorptivity (ε) 2 | Data not available in public literature |

X-ray Crystallography for Absolute Structure Determination